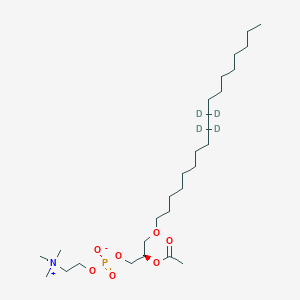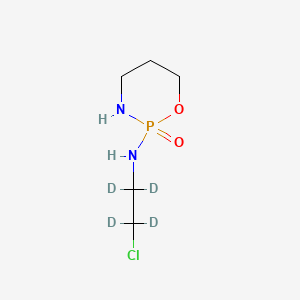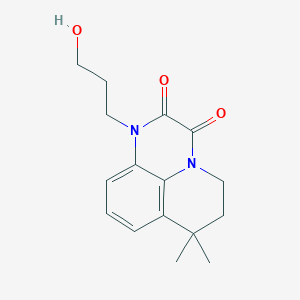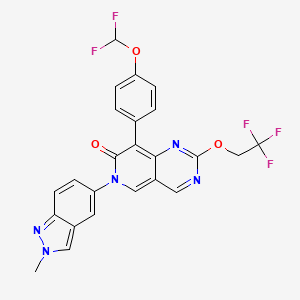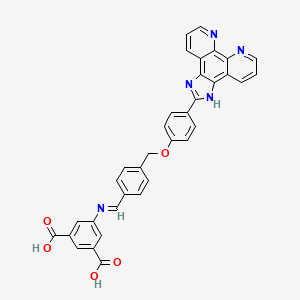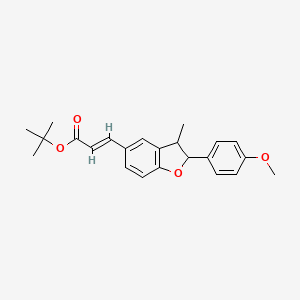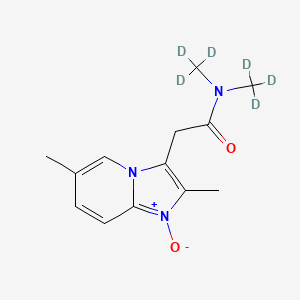
Desmethylphenyl-methyl Zolpidem N-Oxide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated analog of Desmethylphenyl-methyl Zolpidem N-Oxide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of zolpidem derivatives. The presence of deuterium atoms in the molecule helps in tracing the compound in biological systems using mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 involves multiple steps, starting from the parent compound, Zolpidem. The process typically includes:
Deuteration: Introduction of deuterium atoms into the parent compound.
Oxidation: Conversion of the methyl group to an N-oxide group.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Controlled Oxidation: Employing specific oxidizing agents under controlled conditions to achieve the desired N-oxide formation.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
化学反応の分析
Types of Reactions
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Conversion to the parent amine or partially reduced intermediates.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is widely used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of zolpidem derivatives.
Metabolic Pathway Analysis: Tracing metabolic pathways using mass spectrometry due to the presence of deuterium atoms.
Drug Interaction Studies: Investigating interactions with other drugs and their impact on metabolism.
Biological Research: Studying the effects of zolpidem derivatives on various biological systems.
作用機序
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 exerts its effects by:
Binding to GABA_A Receptors: Similar to zolpidem, it binds to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.
Enhancing GABAergic Activity: Increases the inhibitory effects of GABA, leading to sedative and hypnotic effects.
Molecular Targets: Primarily targets the alpha-1 subunit of the GABA_A receptor, which is responsible for its sedative properties.
類似化合物との比較
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
Desmethyl Zolpidem: A metabolite of zolpidem with similar pharmacological properties.
Zolpidem N-Oxide: Another derivative with distinct metabolic and pharmacokinetic characteristics.
Uniqueness
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing and studying the pharmacokinetics and metabolism of zolpidem derivatives. Its deuterated nature allows for precise mass spectrometric analysis, providing detailed insights into metabolic pathways and drug interactions.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
253.33 g/mol |
IUPAC名 |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
InChIキー |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
正規SMILES |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


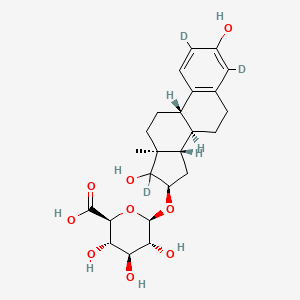
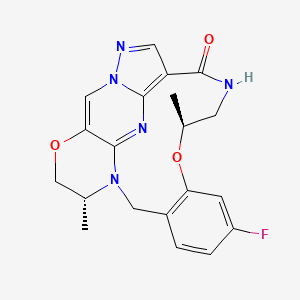

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
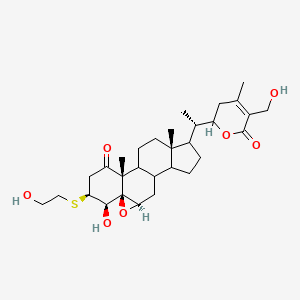
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
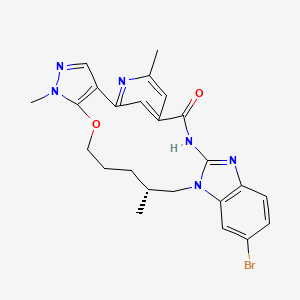
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
